

# ML191 in studies to confirm GPR55 as a therapeutic target

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Compound of Interest		
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# ML191 in GPR55 Target Validation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **ML191**, a selective antagonist of the G protein-coupled receptor 55 (GPR55), with other alternatives in the context of confirming GPR55 as a therapeutic target. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

## **GPR55: A Novel Therapeutic Target**

G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathologies, including cancer, inflammatory pain, and neurodegenerative diseases.[1] [2] Its validation as a drug target has been significantly advanced by the development of selective modulators. Among these, the piperidinyl-1,3,4-oxadiazol-2-one derivative, **ML191**, discovered through the National Institutes of Health (NIH) Molecular Libraries Program, has served as a critical tool compound.[3]

## **GPR55 Signaling Pathway**

Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a signaling cascade distinct from classical cannabinoid receptors. GPR55 primarily couples to Gα12/G13 and Gαq proteins. This leads to the activation of RhoA-associated kinase (ROCK)

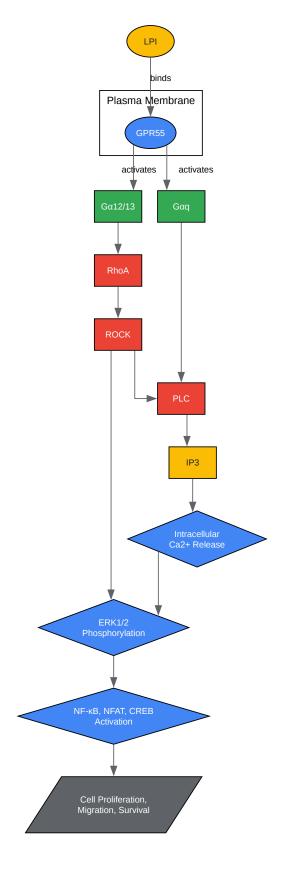






and phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. Downstream of RhoA, this pathway also stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of various transcription factors, including NF-κB, NFAT, and CREB, ultimately influencing cellular processes like proliferation, migration, and survival.[4]





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**GPR55 Signaling Cascade** 



# **Comparative Performance of GPR55 Antagonists**

**ML191** and its analogs, ML192 and ML193, were identified from a high-throughput screening campaign and have been characterized in various in vitro assays. Their performance is compared with other known GPR55 modulators in the tables below.

Table 1: Antagonist Potency (IC50) in β-Arrestin Recruitment Assay

This assay measures the recruitment of  $\beta$ -arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.

Compound	Chemical Scaffold	IC50 (μM)	Cell Line	Reference
ML191	Piperidinyl- oxadiazolone	1.08 ± 0.10	U2OS	[2][5]
ML192	Thienopyrimidine	0.70 ± 0.05	U2OS	[2]
ML193	Quinoline aryl sulfonamide	0.22 ± 0.03	U2OS	[2]
CID16020046	Pyrazololactam	Not reported in this assay	-	-
Cannabidiol (CBD)	Phytocannabinoi d	Not reported in this assay	-	-

Table 2: Antagonist Potency (IC50) in ERK1/2 Phosphorylation Assay

This assay quantifies the inhibition of LPI-induced phosphorylation of ERK1/2, a downstream signaling event of GPR55 activation.



Compound	Chemical Scaffold	IC50 (μM)	Cell Line	Reference
ML191	Piperidinyl- oxadiazolone	$0.4 \pm 0.1$	U2OS	[2]
ML192	Thienopyrimidine	1.1 ± 0.3	U2OS	[2]
ML193	Quinoline aryl sulfonamide	0.2 ± 0.3	U2OS	[2]

Table 3: Selectivity Profile of ML-Series Antagonists

Selectivity is crucial for a tool compound to ensure that its effects are mediated through the target of interest.

Compound	GPR55 IC50 (nM)	Selectivity vs. GPR35	Selectivity vs. CB1	Selectivity vs. CB2	Reference
ML191	160	>100-fold	>100-fold	>100-fold	[3]
ML192	1080	>45-fold	>45-fold	>45-fold	[3]
ML193	221	>145-fold	>27-fold	>145-fold	[3]

# In Vivo Studies: Confirming GPR55 as a Therapeutic Target

The utility of **ML191** and other GPR55 antagonists has been demonstrated in several preclinical models, providing strong evidence for GPR55's role in disease.

- Cancer: In a xenograft model of glioblastoma, silencing of GPR55 slowed tumor growth.[6]
   Furthermore, GPR55 antagonists have been shown to reduce chemoresistance in cancer cells.[7]
- Pain and Inflammation: The GPR55 antagonist ML193 has been shown to abolish the
  pronociceptive effects of LPI in the periaqueductal gray, suggesting that GPR55 antagonists
  could be analgesic.[8] In models of intestinal inflammation, the GPR55 antagonist



CID16020046 significantly reduced inflammation scores and levels of pro-inflammatory cytokines.[9]

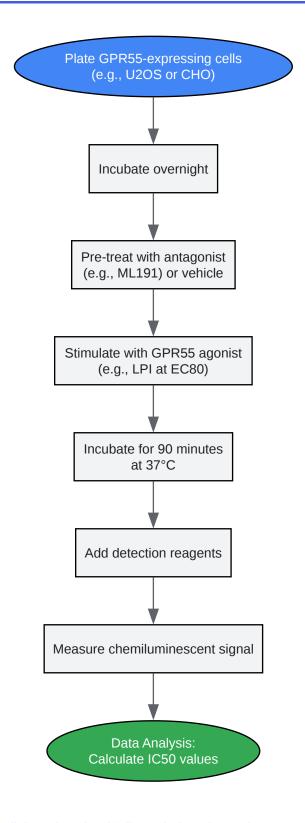
# **Experimental Protocols**

Detailed methodologies for the key assays are provided below.

## **β-Arrestin Recruitment Assay (PathHunter® Assay)**

This assay quantifies the interaction between GPR55 and  $\beta$ -arrestin upon ligand binding.





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β-Arrestin Recruitment Assay Workflow

Methodology:



- Cell Plating: GPR55-expressing cells (e.g., U2OS or CHO cells stably expressing GPR55 and a β-arrestin-enzyme fragment fusion protein) are seeded in 384-well plates and incubated overnight.
- Compound Addition: Cells are pre-incubated with various concentrations of the antagonist (e.g., **ML191**) or vehicle for 30 minutes at 37°C.
- Agonist Stimulation: A fixed concentration of a GPR55 agonist, such as LPI (typically at its EC80 concentration), is added to the wells.
- Incubation: The plate is incubated for 90 minutes at 37°C to allow for  $\beta$ -arrestin recruitment.
- Detection: Detection reagents, which generate a chemiluminescent signal upon enzyme fragment complementation, are added to each well.
- Signal Measurement: The chemiluminescent signal is read using a plate reader.
- Data Analysis: The data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.

### **ERK1/2 Phosphorylation Assay (Western Blot)**

This assay measures the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.

#### Methodology:

- Cell Culture and Starvation: GPR55-expressing cells (e.g., U2OS) are grown to near confluency and then serum-starved for 4-12 hours to reduce basal ERK phosphorylation.
- Compound Treatment: Cells are pre-treated with the GPR55 antagonist (e.g., ML191) for a specified time before being stimulated with LPI for 5-30 minutes.
- Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).



- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
- Densitometry: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.

## **Calcium Mobilization Assay (Fluo-4 Assay)**

This assay measures changes in intracellular calcium concentration following receptor activation.

#### Methodology:

- Cell Plating: GPR55-expressing cells (e.g., HEK293) are seeded in a 96-well or 384-well black-walled, clear-bottom plate.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer containing an organic anion transporter inhibitor like probenecid to prevent dye extrusion. This incubation is typically for 30-60 minutes at 37°C.
- Compound Pre-incubation: The cells are then incubated with various concentrations of the GPR55 antagonist (e.g., **ML191**) or vehicle.
- Agonist Stimulation and Signal Reading: The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system. The baseline fluorescence is measured before the addition of a GPR55 agonist (e.g., LPI). The fluorescence intensity is then monitored over time to measure the agonist-induced calcium flux.



Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium.
The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal,
from which an IC50 value can be determined. While ML191 is expected to inhibit LPIinduced calcium mobilization, specific IC50 values from this assay are not prominently
reported in the literature.

### Conclusion

**ML191** has proven to be a valuable pharmacological tool for the study of GPR55. Its selectivity and demonstrated efficacy in blocking GPR55-mediated signaling pathways, both in vitro and in vivo, have been instrumental in validating GPR55 as a legitimate therapeutic target for a variety of diseases. This guide provides a comparative overview of **ML191**'s performance against other GPR55 modulators, offering researchers a foundation for selecting the appropriate tools for their GPR55-related studies. The detailed experimental protocols and signaling pathway diagrams further aid in the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting GPR55.

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